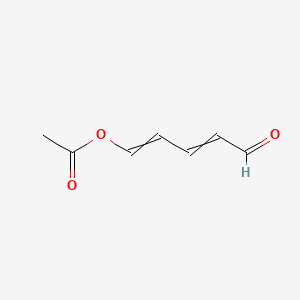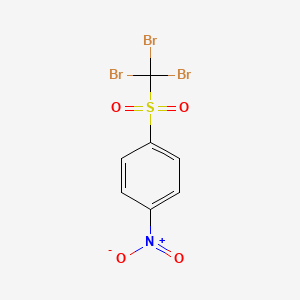![molecular formula C10H11NO2 B14695071 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione CAS No. 25453-34-3](/img/structure/B14695071.png)
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione is a complex organic compound known for its unique tricyclic structure. This compound belongs to the class of cyclic imides, which are known for their diverse biological activities. The structure of this compound includes a nitrogen atom integrated into a tricyclic framework, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione typically involves the use of the Diels-Alder reaction, a well-known method for producing cyclic imides. One common approach starts with the corresponding anhydride, which undergoes a reaction with hydroxylamine in an aqueous solution . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise temperature control are critical to achieving optimal results.
Análisis De Reacciones Químicas
Types of Reactions
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.
Substitution: Substitution reactions can occur at various positions on the tricyclic framework, often using halogens or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound’s unique structure is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but includes additional functional groups that confer different properties.
Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives are known for their antibacterial activity and are structurally related to 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione.
Uniqueness
What sets this compound apart is its specific tricyclic framework and the presence of a nitrogen atom within the ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
25453-34-3 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione |
InChI |
InChI=1S/C10H11NO2/c12-7-9-3-1-4-10(9,6-2-5-9)8(13)11-7/h1,3H,2,4-6H2,(H,11,12,13) |
Clave InChI |
XYZYVTWUGCLGBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CC=CC2(C1)C(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


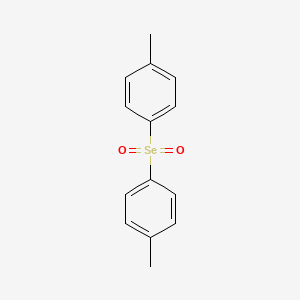
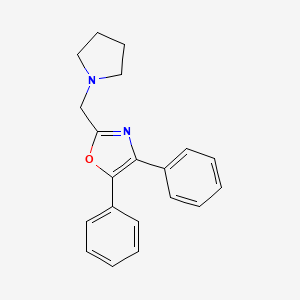
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
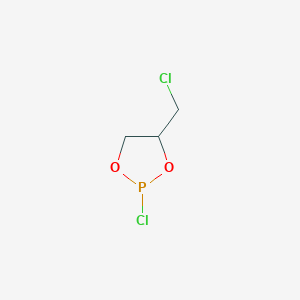

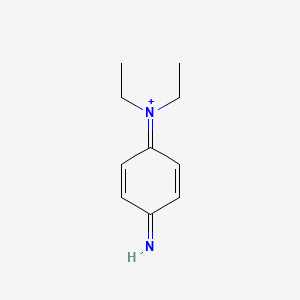
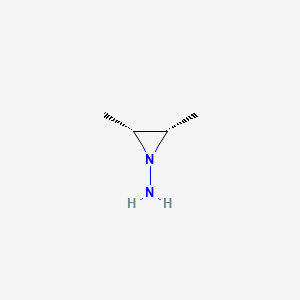
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
